molecular formula C18H18N2O B2810173 2-cyano-N-(3,3-diphenylpropyl)acetamide CAS No. 313392-60-8

2-cyano-N-(3,3-diphenylpropyl)acetamide

Cat. No. B2810173
CAS RN: 313392-60-8
M. Wt: 278.355
InChI Key: WXJANFDJSGONRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3,3-diphenylpropyl)acetamide is a biochemical compound with the molecular formula C18H18N2O and a molecular weight of 278.35 . It is used for research purposes .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-(3,3-diphenylpropyl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-(3,3-diphenylpropyl)acetamide consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The structure can be represented by the SMILES string: C1=CC=C (C=C1)C (CCNC (=O)CC#N)C2=CC=CC=C2 .

Scientific Research Applications

  • Chemical Reactivity and Synthesis Applications :

    • It has been identified as a product resulting from the benzylation of phenylacetonitrile, indicating its potential use in organic synthesis and reactions (Ganellin & Stolz, 1969).
    • The compound has been used as an important intermediate in the synthesis of various heterocyclic systems, demonstrating its versatility in the creation of novel chemical structures (Gouda et al., 2015).
  • Antitumor Activity :

    • Derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. These compounds showed significant inhibitory effects against various human cancer cell lines, highlighting their potential in cancer research (Shams et al., 2010).
  • Corrosion Inhibition :

    • Acetamide derivatives, including those related to 2-cyano-N-(3,3-diphenylpropyl)acetamide, have been synthesized and evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies, suggesting their potential application in protecting metals against corrosion (Yıldırım & Cetin, 2008).
  • Antimicrobial Applications :

    • Isoxazole-based heterocycles derived from similar compounds have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited promising results, indicating their potential use in the development of new antimicrobial agents (Darwish et al., 2014).
  • Liquid Crystalline Textures in Polymers :

    • Studies have explored the transition of liquid crystalline textures in polymers like poly(2-cyano-p-phenylene terephthalamide) in specific solvents, shedding light on the molecular interactions and properties of such systems (Jung et al., 2019).
  • Synthesis of Novel Dyes and Textile Finishing :

    • Research has been conducted on the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems. These dyes have shown significant antimicrobial activity and potential applications in dyeing and textile finishing (Shams et al., 2011).

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets in a way that alters their function or structure, leading to changes in cellular processes.

Biochemical Pathways

Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation.

Result of Action

As a biochemical used in proteomics research , it may influence protein-related processes and thereby affect cellular functions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-cyano-N-(3,3-diphenylpropyl)acetamide .

properties

IUPAC Name

2-cyano-N-(3,3-diphenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-13-11-18(21)20-14-12-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-12,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJANFDJSGONRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3,3-diphenylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.